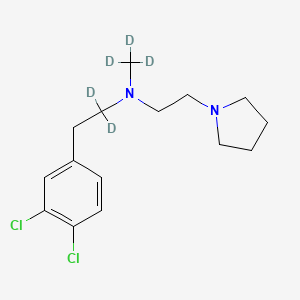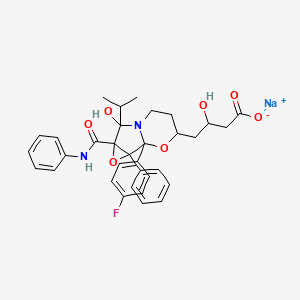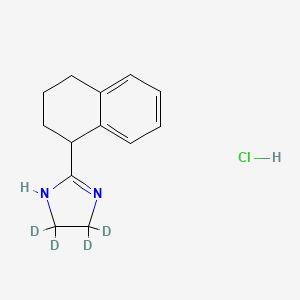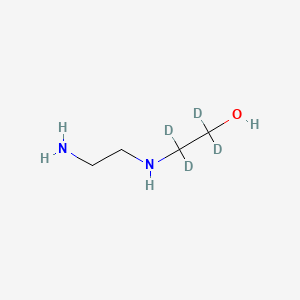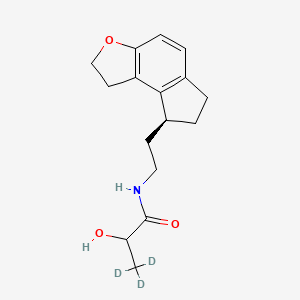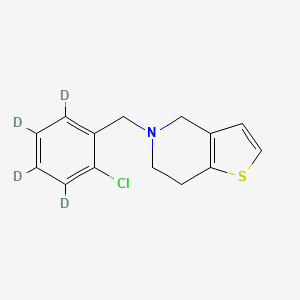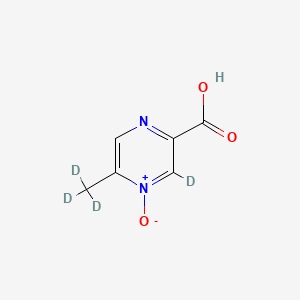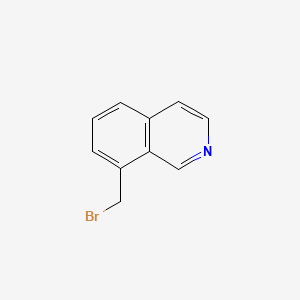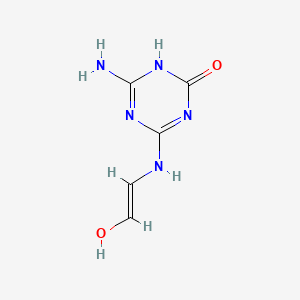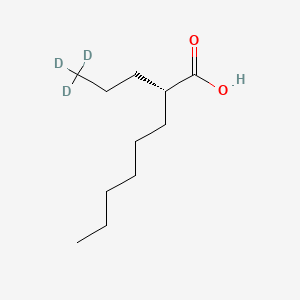
S-(+)-Arundic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(+)-Arundic Acid-d3 is a deuterated form of S-(+)-Arundic Acid, a compound known for its potential neuroprotective properties The deuterium labeling (d3) is used to trace the compound in biological systems and to study its metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Arundic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure of S-(+)-Arundic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions: S-(+)-Arundic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
S-(+)-Arundic Acid-d3 has several scientific research applications, including:
Neuroprotection: Studies have shown its potential in protecting neurons from damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Metabolic Studies: The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics.
Drug Development: Its neuroprotective properties make it a valuable compound in the development of new therapeutic agents.
作用机制
The mechanism of action of S-(+)-Arundic Acid-d3 involves its interaction with molecular targets and pathways associated with neuroprotection. It is believed to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.
Enhance Antioxidant Defense: By increasing the levels of antioxidant enzymes and reducing oxidative stress.
Protect Neuronal Cells: By preventing apoptosis and promoting cell survival pathways.
相似化合物的比较
S-(+)-Arundic Acid-d3 can be compared with other neuroprotective compounds such as:
S-(+)-Arundic Acid: The non-deuterated form, which shares similar properties but lacks the deuterium labeling for tracing studies.
Ibandronic Acid-d3: Another deuterated compound used in metabolic studies, though it has different therapeutic applications.
Vitamin D3 Oxidation Products: These compounds also undergo metabolic studies, but their primary focus is on vitamin D metabolism and not neuroprotection.
属性
IUPAC Name |
(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-XBKOTWQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
